3-Cyclopropyl-6-(thian-4-yloxy)pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of various pyridazine derivatives has been explored in several studies. For instance, the synthesis of thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material has been reported, where the starting compound was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Another study describes the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, which are known for their metal-coordinating ability, through inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines . Additionally, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been achieved by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane .
Molecular Structure Analysis
The molecular structure of synthesized pyridazine derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by X-ray diffraction (XRD) technique, and its crystallization in the monoclinic crystal system with the space group P21/c was reported . Density functional theory (DFT) calculations and Hirshfeld surface analysis have also been performed to understand the intermolecular interactions and energy frameworks of the compound .
Chemical Reactions Analysis
The reactivity of pyridazine derivatives has been explored in various chemical reactions. For instance, the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine leads to the formation of new compounds with potential pharmacological activity . Intramolecular cycloaddition reactions of substituted pyridazines have also been studied, leading to the formation of xanthenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and substituents. For example, the presence of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position on the benzene ring were found to be essential for high herbicidal activity in a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . The HOMO-LUMO energy gap and global reactivity descriptor values of synthesized compounds have been determined to predict their reactivity .
Case Studies
Several case studies have been reported where synthesized pyridazine derivatives were evaluated for their biological activities. For instance, novel thieno[2,3-c]pyridazines were evaluated for their antibacterial activities . Another study synthesized a series of pyrazolo[1,5-b]pyridazines and identified them as selective cyclin-dependent kinase inhibitors with potential use in the treatment of solid tumors . Additionally, the herbicidal activities of novel pyridazine derivatives were evaluated through Spirodela polyrrhiza and greenhouse tests, with some compounds exhibiting excellent herbicidal activities .
Scientific Research Applications
Synthetic Applications and Methodologies
- Donor-Acceptor Cyclopropanes in Cycloaddition Reactions : A study by Garve et al. demonstrated the use of donor-acceptor cyclopropanes reacted with hydrazonyl chlorides under Lewis acid catalysis to afford tetrahydropyridazines. This [3 + 3]-cycloaddition process facilitates the synthesis of diverse pyridazine derivatives, showcasing the utility of cyclopropyl-containing compounds in constructing complex heterocycles (Garve, Petzold, Jones, & Werz, 2016).
- Microwave-Assisted Synthesis : The synthesis of 3,6-di(pyridin-2-yl)pyridazines, which exhibit metal-coordinating abilities forming gridlike metal complexes, was accelerated under microwave conditions. This method, presented by Hoogenboom, Moore, and Schubert, highlights the efficiency of microwave-assisted reactions in the synthesis of pyridazine derivatives (Hoogenboom, Moore, & Schubert, 2006).
Biological Applications
- Antimicrobial and Anticancer Activities : Zaki, Sayed, and Elroby discussed the regioselectivity of 1,3-dipolar cycloadditions leading to the synthesis of pyrazolo[3,4-d]pyridazines among other compounds, showing significant antimicrobial, anti-inflammatory, and analgesic activities. This study underscores the potential of pyridazine derivatives in developing new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
- Synthesis of Novel Heterocyclic Compounds : The work by Azab, Youssef, and El-Bordany explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, yielding pyran, pyridine, and pyridazine derivatives with notable antibacterial activities. This research highlights the chemical diversity and biological relevance of pyridazine-based compounds (Azab, Youssef, & El-Bordany, 2013).
Future Directions
Pyridazine derivatives, including “3-Cyclopropyl-6-(thian-4-yloxy)pyridazine”, have shown a wide range of pharmacological activities, making them a promising area for future research . They could be further explored for their potential applications in medicinal chemistry, drug discovery, and other fields .
Mechanism of Action
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They interact with a variety of targets, depending on the specific compound and its structure.
Mode of Action
The mode of action of pyridazinone derivatives can vary widely. For example, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Pyridazinone derivatives have been found to have a wide range of effects, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities
properties
IUPAC Name |
3-cyclopropyl-6-(thian-4-yloxy)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-9(1)11-3-4-12(14-13-11)15-10-5-7-16-8-6-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEBOIUWGFYUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OC3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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